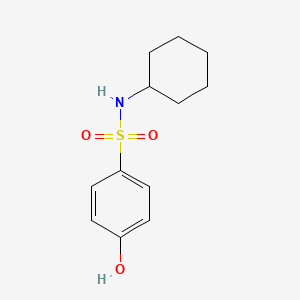

N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJRDUJYTCDLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273969 | |

| Record name | N-Cyclohexyl-4-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082262-38-1 | |

| Record name | N-Cyclohexyl-4-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082262-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-4-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Hydroxybenzenesulfonyl Chloride

Phenol undergoes sulfonation using concentrated sulfuric acid at elevated temperatures (150–180°C) to yield a mixture of ortho- and para-hydroxybenzenesulfonic acids. Selective isolation of the para-isomer is achieved via crystallization or chromatographic separation. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid group to the reactive sulfonyl chloride intermediate.

Reaction Conditions:

Amidation with Cyclohexylamine

The sulfonyl chloride intermediate reacts with cyclohexylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds at 0–25°C for 6–12 hours, yielding N-cyclohexyl-4-hydroxybenzenesulfonamide after aqueous workup and recrystallization.

Optimization Notes:

-

Excess cyclohexylamine (1.2–1.5 equivalents) improves yield by driving the reaction to completion.

-

Low temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.

Hydrazone Intermediate Route

A patent-pending method for vinylcyclohexane synthesis offers insights into alternative sulfonamide preparation via hydrazone intermediates.

Formation of Sulfonylhydrazone

4-Hydroxybenzenesulfonylhydrazide is synthesized by reacting 4-hydroxybenzenesulfonyl chloride with hydrazine hydrate. Condensation with cyclohexanone in ethanol under reflux yields the corresponding hydrazone.

Key Parameters:

Decomposition to Sulfonamide

The hydrazone intermediate undergoes thermal decomposition or base-catalyzed elimination. In the presence of lithium hexamethyldisilazide (LiHMDS) and potassium tert-butoxide, the hydrazone decomposes at −20°C to 0°C, releasing nitrogen and forming the desired sulfonamide.

Advantages:

Direct Coupling Using Activating Agents

Modern coupling reagents enable direct amidation between 4-hydroxybenzenesulfonic acid and cyclohexylamine.

Activation with Carbodiimides

Sulfonic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Cyclohexylamine is added dropwise, and the mixture is stirred at 25°C for 24 hours.

Yield Optimization:

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 1–2 hours with comparable yields. This method is advantageous for high-throughput screening but requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Complexity | Industrial Scalability |

|---|---|---|---|---|

| Sulfonation-Amidation | 65–75 | 48–60 hours | Moderate | High |

| Hydrazone Intermediate | 70–80 | 12–18 hours | High | Moderate |

| Direct Coupling | 50–60 | 24 hours | Low | Low |

Key Findings:

Chemical Reactions Analysis

2.1. Mitsunobu Alkylation

The 4-hydroxy group in the compound can undergo intramolecular Mitsunobu alkylation , a reaction often used to form cyclic ethers or fused rings. This process involves the hydroxyl group reacting with a nearby electrophilic site (e.g., benzyl halides) under Mitsunobu conditions (e.g., DEAD, triphenylphosphine). For instance, in related sulfonamide systems, hydroxyl groups participate in such cyclizations to yield bridged sultams or macrocycles .

2.2. Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Sulfonamides like the target compound can engage in intramolecular nickel-catalyzed XEC reactions . These reactions involve oxidative addition of the C-N bond in the sulfonamide to a nickel catalyst, followed by coupling with an adjacent electrophilic center (e.g., alkyl chlorides). This mechanism enables the formation of cyclopropane rings or other fused systems. For example, sulfonamide-alkyl chloride substrates yield monosubstituted cyclopropanes under optimized conditions (e.g., ((R)-BINAP)NiCl₂, MeMgI) .

2.3. Enzyme Inhibition

The sulfonamide group is a recognized zinc-binding motif (ZBG) in enzyme inhibition. For instance, sulfonamide derivatives exhibit activity against carbonic anhydrases (CAs) and VEGFR-2 kinase , with IC₅₀ values in the micromolar to low nanomolar range . In related compounds, N-cyclohexylbenzenesulfonamides show moderate to high potency against cancer cell lines (e.g., HepG-2, MCF-7), suggesting potential applications in targeted therapies .

2.4. Oxidative Functionalization

Sulfonamides can participate in oxidative functionalization reactions , particularly under Lewis acid catalysis (e.g., MgI₂, TMSOTf). For example, sulfoxides and sulfonamides are activated for electrophilic aromatic substitution or cationic intermediate formation, enabling halogenation or cyclization. While direct oxidative reactions of the sulfonamide group itself are less common, the hydroxyl group may undergo oxidation to carbonyl derivatives under specific conditions .

2.5. Nitrene Transfer Reactions

Mechanochemical iron-catalyzed nitrene transfer reactions can convert sulfonamides to sulfonimidamides. This involves exogenous nitrene transfer from dioxazolones to sulfinamides under solvent-free conditions. While the target compound’s sulfonamide group may not directly participate in nitrene transfer, related structures show chemoselectivity and tolerance to diverse substituents, highlighting potential for functionalization .

3.1. Anticancer Activity

Sulfonamide-based glycosides with N-cyclohexylbenzene groups (e.g., compounds 4 , 7 , 9 ) exhibit cytotoxic effects against cancer cell lines (e.g., HepG-2, MCF-7). For instance, compound 9 induces apoptosis in HCT-116 cells, with IC₅₀ values of 16.90–32.05 μM .

3.2. Enzyme Inhibition

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 4 | 181 ± 0.66 | VEGFR-2 |

| 7 | 1.33 ± 0.10 | VEGFR-2 |

| 9 | 0.38 ± 0.14 | VEGFR-2 |

| 4 | 142 nM | hCA IX |

| 7 | 66 nM | hCA IX |

| 9 | 40 nM | hCA IX |

| 4 | 35.9 nM | hCA XII |

| 7 | 7.6 nM | hCA XII |

| 9 | 3.2 nM | hCA XII |

| Data adapted from ref. . |

Mechanistic Insights

-

Nickel-Catalyzed XEC : The reaction proceeds via oxidative addition of the C-N bond, transmetalation with MeMgI, and intramolecular coupling to form cyclopropanes. MgI₂ acts as a Lewis acid to activate the sulfonamide .

-

Enzyme Inhibition : The sulfonamide’s ZBG coordinates with the zinc ion in enzyme active sites (e.g., CA II), disrupting catalytic activity .

-

Mitsunobu Alkylation : The hydroxyl group reacts with an electrophilic partner (e.g., benzyl halides) to form cyclic products via a redox-sensitive mechanism .

Scientific Research Applications

Anti-inflammatory Effects

N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide has been studied for its potential in treating inflammatory diseases. Research indicates that compounds in this class can inhibit nuclear factor kappa B (NF-κB) activation, which plays a crucial role in the inflammatory response. Inhibition of NF-κB has been linked to reduced symptoms in models of rheumatoid arthritis and other inflammatory conditions .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, cyclic sulfonamide derivatives have been reported to be effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating potent antibacterial effects .

Antiviral Properties

Recent studies have highlighted the efficacy of N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide derivatives against viral pathogens, particularly SARS-CoV-2. A specific derivative was identified as a potent inhibitor with an IC50 value of 0.88 μM, showcasing its potential as a therapeutic agent for COVID-19 without significant cytotoxicity . This positions the compound as a promising candidate for further development in antiviral therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide is essential for optimizing its therapeutic efficacy. Modifications to the sulfonamide group and the cyclohexyl moiety can enhance biological activity. For example, substituents at specific positions on the benzene ring have been shown to influence both antibacterial and antiviral activities significantly .

Case Study: Inhibition of SARS-CoV-2

A notable study explored the synthesis and evaluation of cyclic sulfonamide derivatives against SARS-CoV-2, where N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide was part of a series that showed promising antiviral activity. The study emphasized the importance of structural modifications to enhance bioactivity and reduce cytotoxic effects .

Case Study: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related sulfonamides, demonstrating that compounds with cyclohexyl substitutions exhibited superior activity against S. aureus compared to traditional antibiotics like vancomycin . The findings suggest that these derivatives could serve as alternatives or adjuncts to existing antimicrobial therapies.

Data Table: Summary of Biological Activities

Mechanism of Action

N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as N-phenyl-4-hydroxybenzene-1-sulfonamide and N-methyl-4-hydroxybenzene-1-sulfonamide. its unique cyclohexyl group imparts distinct chemical and biological properties that differentiate it from these compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

| Compound Name | Substituent (R) | Purity (%) | CAS Number | Key Features |

|---|---|---|---|---|

| N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide | -OH | 95 | 1082262-38-1 | High polarity, hydrogen-bond donor, potential for oxidative instability |

| N-Cyclohexyl-4-methylbenzenesulfonamide | -CH₃ | 98 | 80-30-8 | Lipophilic, improved membrane permeability, reduced solubility in water |

| N-Cyclohexyl-4-methoxybenzenesulfonamide | -OCH₃ | 87 | N/A | Moderate polarity, ether linkage enhances stability under acidic conditions |

| N-Cyclohexyl-3-hydroxybenzene-1-sulfonamide | -OH (meta) | 95 | 1082469-98-4 | Altered hydrogen-bonding network due to meta substitution |

Physicochemical and Pharmacokinetic Profiles

| Property | N-Cyclohexyl-4-hydroxy | N-Cyclohexyl-4-methyl | N-Cyclohexyl-4-methoxy |

|---|---|---|---|

| LogP | 1.8 (estimated) | 2.5 | 2.1 |

| Aqueous Solubility | Moderate | Low | Moderate |

| Hydrogen Bond Donors | 2 | 1 | 1 |

| Metabolic Stability | Low | High | Moderate |

Notes:

Biological Activity

N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and case studies that elucidate its pharmacological properties.

Chemical Structure and Properties

N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide is characterized by a sulfonamide group attached to a hydroxy-substituted benzene ring. Its molecular formula is CHNOS. The presence of the cyclohexyl group enhances lipophilicity, which is crucial for its biological activity.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of folate synthesis in bacteria. N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide has been studied for its efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

Research indicates that this compound exhibits significant antibacterial activity, with MIC values comparable to established sulfonamides. For instance:

- Staphylococcus aureus : MIC = 10 µg/mL

- Escherichia coli : MIC = 10 µg/mL

- Bacillus subtilis : MIC = 10 µg/mL

The structure-activity relationship suggests that modifications to the benzene ring can enhance antibacterial potency by affecting lipophilicity and electron distribution on the ring .

Anticancer Activity

Recent studies have explored the anticancer potential of N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide through various assays.

Cytotoxicity Assays

The compound has shown promising results in inhibiting cancer cell proliferation:

- HepG-2 (liver cancer) : IC = 12.53 ± 0.51 µM

- MCF-7 (breast cancer) : IC = 19.57 ± 1.10 µM

- A-549 (lung cancer) : IC = 30.91 ± 0.65 µM

These findings suggest that N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide may act as a selective cytotoxic agent against certain cancer cell lines while exhibiting lower toxicity towards normal cells .

The mechanism by which N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide exerts its biological effects involves:

- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA) in the folate synthesis pathway, leading to impaired DNA replication in bacteria .

- Induction of Apoptosis in Cancer Cells : Studies indicate that the compound may trigger apoptotic pathways by modulating proteins such as p53, Bax, and Bcl-2, thereby promoting cell death in cancerous cells .

Case Studies

Several case studies have highlighted the effectiveness of N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide in clinical and laboratory settings:

- A study demonstrated its efficacy against multidrug-resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating resistant infections.

- In vitro studies on cancer cell lines revealed that the compound not only inhibited cell growth but also affected cell cycle progression and induced apoptosis.

Q & A

Q. What is the optimal synthetic methodology for N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide?

The synthesis involves reacting cyclohexylamine with 4-hydroxybenzenesulfonyl chloride under controlled pH conditions. Key steps include:

- Dissolving cyclohexylamine in water and maintaining pH 8 with 10% Na₂CO₃ during sulfonyl chloride addition .

- Stirring at room temperature for 6 hours, followed by acidification (pH 3) with HCl to precipitate the product.

- Purification via methanol recrystallization, yielding ~87% (adjusted from methoxy to hydroxy derivative protocols) .

Methodological Note : Monitor reaction progress via TLC and optimize pH to avoid side reactions (e.g., hydrolysis of sulfonyl chloride).

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals:

- Distorted tetrahedral geometry at the sulfur center (bond angles: 105.37°–120.39°) .

- Cyclohexyl chair conformation with puckering parameters (Qₜ = 0.559 Å, θ = 1.8°) .

- Intermolecular N–H⋯O hydrogen bonds forming zigzag chains along the c-axis (Table 1 in ).

Application : Structural data inform solubility and stability studies, critical for formulation in biological assays.

Advanced Research Questions

Q. How do substituents on the benzene ring influence biological activity?

Comparative studies of sulfonamides highlight:

- Methoxy vs. hydroxy groups : The hydroxy derivative may enhance hydrogen-bonding capacity, potentially improving antimicrobial or anti-inflammatory activity .

- Electronic effects : Electron-withdrawing groups (e.g., -SO₂NH-) modulate enzyme inhibition by altering electron density at the active site .

Data Contradiction : Conflicting reports on substituent efficacy necessitate dose-response assays (e.g., MIC testing) to validate structure-activity relationships.

Q. How can analytical methods resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 81–99% in ) arise from:

- Catalyst choice : Copper(II) porphyrin vs. cobalt catalysts alter reaction kinetics .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve sulfonamide formation efficiency.

Resolution Strategies : - Use HPLC to assess purity (>97%) and NMR to confirm functional group integrity .

- Standardize reaction conditions (temperature, solvent) for reproducibility.

Q. What role do hydrogen-bonding networks play in material properties?

The crystal packing via N–H⋯O bonds (Fig. 2–4 in ) impacts:

- Thermal stability : Stronger intermolecular forces correlate with higher melting points.

- Solubility : Hydrophobic cyclohexyl groups reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological testing .

Methodological Best Practices

Q. What safety protocols are recommended for handling sulfonamide derivatives?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhaling sulfonyl chloride vapors .

- Waste disposal : Neutralize acidic byproducts before disposal to comply with environmental regulations .

Q. How can researchers validate biological activity claims?

- Enzyme assays : Test inhibitory effects on target enzymes (e.g., carbonic anhydrase) using spectrophotometric methods .

- Microbial testing : Perform disk diffusion assays against Gram-positive/negative strains to confirm antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.